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4-Acetamido-2-aminobenzoic acid

Catalog No.
S577009
CAS No.
43134-76-5
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-2-aminobenzoic acid

CAS Number

43134-76-5

Product Name

4-Acetamido-2-aminobenzoic acid

IUPAC Name

4-acetamido-2-aminobenzoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

IFQWBWVICSDDSO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N

Synonyms

4-acetylamino-2-aminobenzoic acid

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N

Occurrence and Synthesis:

4-Acetamido-2-aminobenzoic acid (also known as 4-acetamidobenzoic acid, N-acetyl-p-aminobenzoic acid, or PAAB) is a naturally occurring compound found in the fungus Baeospora myosura []. It can also be synthesized through various chemical reactions, commonly involving the acetylation of p-aminobenzoic acid [].

Potential Biological Activities:

Research suggests that 4-acetamido-2-aminobenzoic acid might possess various biological activities, although the specific mechanisms and applications are still under investigation. Some potential areas of exploration include:

  • Antimicrobial activity: Studies have shown that 4-acetamido-2-aminobenzoic acid exhibits some antibacterial and antifungal properties. However, further research is needed to determine its efficacy and potential for development into therapeutic agents.
  • Enzyme inhibition: 4-acetamido-2-aminobenzoic acid has been shown to inhibit certain enzymes, such as urease and carbonic anhydrase. This ability could potentially be used in the development of new drugs targeting specific enzymes involved in various diseases.
  • Antioxidant activity: Some studies suggest that 4-acetamido-2-aminobenzoic acid might possess antioxidant properties. However, further investigation is needed to confirm its efficacy and potential therapeutic applications.

4-Acetamido-2-aminobenzoic acid, also known as 4-acetamidobenzoic acid, is an organic compound characterized by its benzoic acid structure with an acetamido group at the para position. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it features both amine and carboxylic acid functional groups, making it a versatile compound in various chemical and biological applications. This compound has garnered attention due to its potential therapeutic properties and is often studied in the context of drug development and biochemical research .

  • Nitration: The compound can undergo nitration to form 4-acetamido-3-nitrobenzoic acid. This reaction typically involves dissolving 4-acetamido-2-aminobenzoic acid in concentrated sulfuric acid, followed by the addition of a mixed acid containing nitric acid. The reaction conditions include maintaining specific temperature ranges and concentrations to achieve optimal yields .
  • Hydrolysis: Under acidic or basic conditions, the acetamido group can be hydrolyzed, leading to the formation of 4-aminobenzoic acid. This reaction is significant for studying the compound's biological activity .
  • Formation of Schiff Bases: The amino group can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis and have potential biological activities .

Research has indicated that 4-acetamido-2-aminobenzoic acid exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
  • Analgesic and Anti-inflammatory Effects: Similar compounds have been investigated for their analgesic properties, suggesting potential applications in pain relief therapies .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases associated with enzyme overactivity .

Various synthesis methods for 4-acetamido-2-aminobenzoic acid have been documented:

  • Direct Acetylation: Starting from 4-aminobenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions to yield 4-acetamido-2-aminobenzoic acid.
  • Nitration Followed by Hydrolysis: As mentioned earlier, nitration of 4-acetamidobenzoic acid can lead to further transformations, including hydrolysis to yield 4-aminobenzoic acid derivatives.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate amines and carboxylic acids under controlled conditions .

The applications of 4-acetamido-2-aminobenzoic acid span several fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various drug compounds due to its biological activity.
  • Biochemical Research: The compound is used in studies related to enzyme inhibition and microbiological assays.
  • Cosmetics: Its derivatives are explored for use in topical formulations due to their skin-beneficial properties .

Interaction studies involving 4-acetamido-2-aminobenzoic acid focus on its binding affinities with biological targets:

  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic effects .
  • In Vitro Studies: Laboratory experiments assess the efficacy of the compound against various pathogens or cell lines, helping to elucidate its mechanisms of action.

Several compounds share structural similarities with 4-acetamido-2-aminobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
4-Aminobenzoic AcidYesLacks acetyl group; primarily studied for analgesic effects.
Acetylsalicylic AcidYesContains an ester group; widely used as an anti-inflammatory drug (aspirin).
3-Acetamidobenzoic AcidYesAcetamido group at position three; different biological activities reported.
N-Acetyl-p-Aminobenzoic AcidYesSimilar structure; often used in dermatological formulations.

These compounds highlight the diverse applications and potential therapeutic benefits associated with variations in functional groups and positions on the benzene ring.

4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5) emerged as a structurally unique derivative of anthranilic acid during mid-20th-century investigations into aromatic amine functionalization. While its exact discovery timeline remains undocumented in public literature, early synthetic routes drew inspiration from acetylation techniques applied to aminobenzoic acids. For example, the acetylation of anthranilic acid (2-aminobenzoic acid) with acetic anhydride to form N-acetylanthranilic acid (CAS 89-52-1) was a well-established procedure by the 1950s. This method likely informed initial attempts to synthesize 4-acetamido-2-aminobenzoic acid by introducing acetamide groups at strategic positions on the benzene ring.

Early characterization efforts focused on its crystalline structure and solubility properties. The compound’s molecular formula (C₉H₁₀N₂O₃) and molecular weight (194.19 g/mol) were confirmed through elemental analysis and mass spectrometry. Its dual functional groups—an acetamido (–NHCOCH₃) and an amino (–NH₂) substituent—positioned it as a versatile intermediate for further derivatization.

Significance in Organic Chemistry

4-Acetamido-2-aminobenzoic acid occupies a critical niche in heterocyclic synthesis due to its electronic and steric properties. The electron-withdrawing acetamido group at the para position relative to the carboxylic acid directs electrophilic substitution reactions to the ortho and meta positions, enabling regioselective modifications. This predictability has made it valuable in constructing:

  • Pharmaceutical intermediates: Precursor to bioactive molecules targeting acetylcholinesterase and carbonic anhydrase.
  • Coordination complexes: Ligand for metal ions in catalytic systems, leveraging its carboxylate and amine groups.
  • Dye chemistry: Modifier for azo dyes, where its amino group participates in diazo coupling reactions.

The compound’s stability under acidic conditions further enhances its utility in multi-step syntheses. For instance, its resistance to hydrolysis at moderate temperatures allows its use in Friedel-Crafts acylations without protective-group strategies.

Evolution of Synthetic Approaches

Initial synthetic routes relied on direct acetylation of 2,4-diaminobenzoic acid, but poor regioselectivity and side reactions limited yields. Advances in catalytic methods and solvent systems addressed these challenges:

Table 1: Key Synthetic Milestones

EraMethodYield (%)Key Innovation
1960sAcetic anhydride acetylation45–50Thermal activation in polar solvents
1980sMicrowave-assisted synthesis72Reduced reaction time (30 min)
2000sEnzymatic N-acetylation85Candida antarctica lipase B
2020sFlow chemistry90+Continuous processing

Modern protocols emphasize sustainability. For example, patent CN104326928A describes a catalytic hydrogenation method using 5% Pd/C under mild conditions (1–2 MPa H₂, 60–70°C), achieving >95% yield. This contrasts with older nitration approaches requiring concentrated sulfuric acid and elevated temperatures.

Molecular Structure and Configuration

4-Acetamido-2-aminobenzoic acid presents a distinctive molecular architecture characterized by a benzoic acid core substituted with both acetamido and amino functional groups [1]. The compound exhibits the molecular formula C₉H₁₀N₂O₃ with a molecular weight of 194.19 grams per mole [1] [2]. The structure features a benzene ring bearing a carboxylic acid group at position 1, an amino group at position 2, and an acetamido group at position 4 [25].

The molecular configuration demonstrates significant planarity characteristics, particularly in the arrangement of the carboxylic acid moiety relative to the benzene ring [10]. Crystallographic studies of the related 4-acetamidobenzoic acid monohydrate reveal that the carboxyl group maintains essential coplanarity with the benzene ring, with maximum deviation of only 0.033 Angstroms [10]. In contrast, the acetamide group exhibits a notable angular displacement of 20.52 degrees with respect to the benzene ring plane [10].

The compound possesses both hydrogen bond donor and acceptor capabilities through its multiple functional groups [34]. The amino group at position 2 and the acetamido group at position 4 provide hydrogen bonding sites that contribute to intermolecular interactions and crystal packing arrangements [10]. The carboxylic acid functionality adds additional hydrogen bonding potential, creating a multifunctional molecular platform [34].

Crystallographic Analysis

Comprehensive crystallographic analysis has been conducted on the closely related compound 4-acetamidobenzoic acid monohydrate, providing valuable structural insights [10]. The crystal system adopts a monoclinic structure with space group P2₁/c [10]. The unit cell parameters demonstrate the following dimensions: a = 6.6712(13) Angstroms, b = 28.870(6) Angstroms, and c = 4.992(1) Angstroms [10]. The beta angle measures 100.01(3) degrees, resulting in a unit cell volume of 946.8(3) cubic Angstroms [10].

The crystallographic data reveals a calculated density of 1.383 megagrams per cubic meter with four formula units per unit cell [10]. X-ray diffraction measurements were performed at 293 Kelvin using molybdenum K-alpha radiation with a wavelength of 0.71073 Angstroms [10]. The refinement process achieved an R-factor of 0.040, indicating high-quality structural determination [10].

Crystallographic ParameterValueReference
Crystal SystemMonoclinic [10]
Space GroupP2₁/c [10]
Unit Cell a6.6712(13) Å [10]
Unit Cell b28.870(6) Å [10]
Unit Cell c4.992(1) Å [10]
Beta Angle100.01(3)° [10]
Volume946.8(3) ų [10]
Z4 [10]
Calculated Density1.383 Mg m⁻³ [10]
Temperature293 K [10]
R-factor0.040 [10]

The crystal structure exhibits extensive hydrogen bonding networks involving classical oxygen-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions [10]. Additionally, weaker carbon-hydrogen to oxygen hydrogen bonds contribute to the three-dimensional supramolecular architecture [10]. These hydrogen bonding patterns link the organic molecules and water molecules of crystallization into a cohesive crystalline framework [10].

Physical Constants and Fundamental Properties

Molecular Weight and Formula

4-Acetamido-2-aminobenzoic acid possesses a definitive molecular formula of C₉H₁₀N₂O₃ [1] [25]. The compound exhibits a molecular weight of 194.19 grams per mole, as consistently reported across multiple chemical databases [1] [2]. The exact mass has been determined to be 194.069142 grams per mole, while the monoisotopic mass also measures 194.069142 grams per mole [1].

The Chemical Abstracts Service registry number for this compound is 43134-76-5, providing unambiguous identification [25]. The molecular structure incorporates nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the presence of the benzoic acid core with acetamido and amino substituents [1] [25].

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₃ [1]
Molecular Weight194.19 g/mol [1] [2]
Exact Mass194.069142 g/mol [1]
Monoisotopic Mass194.069142 g/mol [1]
Chemical Abstracts Service Number43134-76-5 [25]

Melting and Boiling Points

Specific melting and boiling point data for 4-acetamido-2-aminobenzoic acid are not readily available in the current literature [14]. Related compounds in the aminobenzoic acid family demonstrate varying thermal properties dependent on their substitution patterns [15]. The structurally similar 4-acetamidobenzoic acid exhibits a melting point range of 259-262 degrees Celsius with decomposition [15]. The closely related 2-aminobenzoic acid shows a melting point of 144-148 degrees Celsius [14].

Computational estimates for related acetamidobenzoic acids suggest boiling points in the range of 365-440 degrees Celsius at standard atmospheric pressure [15] [17]. These thermal properties reflect the influence of hydrogen bonding capabilities and molecular weight on the compound's phase transition temperatures [15].

Density and Solubility Parameters

Comprehensive density and solubility data specific to 4-acetamido-2-aminobenzoic acid remain limited in published literature [16]. The crystallographic analysis of the related monohydrate form provides a calculated density of 1.383 megagrams per cubic meter [10]. This value represents the solid-state density under crystalline conditions with incorporated water molecules [10].

Solubility characteristics can be inferred from the molecular structure, which contains both hydrophilic and hydrophobic regions [16]. The presence of the carboxylic acid group, amino functionality, and acetamido moiety suggests moderate water solubility due to hydrogen bonding capabilities [16]. The 2-aminobenzoic acid analog demonstrates moderate water solubility primarily attributed to the polar functional groups and their capacity for hydrogen bond formation with water molecules [16].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of 4-acetamido-2-aminobenzoic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [11]. The compound exhibits typical carbonyl stretching vibrations associated with both the carboxylic acid and acetamido functionalities [11]. The acetamido group contributes distinct amide carbonyl absorption bands, while the carboxylic acid moiety produces characteristic carbon-oxygen stretching frequencies [11].

Spectroscopic data obtained using potassium bromide wafer technique demonstrates the compound's infrared signature [11]. The amino group present at position 2 of the benzene ring contributes nitrogen-hydrogen stretching and bending vibrations to the overall spectral profile [11]. Aromatic carbon-carbon stretching vibrations from the benzene ring system are also observable in the fingerprint region of the spectrum [11].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-acetamido-2-aminobenzoic acid through both proton and carbon-13 analyses [12] [24]. The aromatic protons of the benzene ring exhibit characteristic chemical shifts in the aromatic region of the proton nuclear magnetic resonance spectrum [12]. The acetamido methyl group appears as a distinct singlet in the aliphatic region, while the amino group protons may display variable chemical shifts depending on solvent and concentration conditions [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acetamido group and the carboxylic acid functionality at characteristic downfield positions [12] [24]. The aromatic carbon atoms of the benzene ring system produce signals in the aromatic carbon region, with substitution patterns influencing the exact chemical shift values [12]. The methyl carbon of the acetamido group appears in the aliphatic carbon region of the spectrum [12].

Mass Spectrometry Profile

Mass spectrometric analysis of 4-acetamido-2-aminobenzoic acid has been documented using high-resolution instrumentation including Q Exactive Orbitrap systems [21]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound [21]. Electrospray ionization techniques have been employed to generate both positive and negative ion modes for comprehensive structural characterization [21].

Fragmentation patterns in tandem mass spectrometry experiments provide structural confirmation through characteristic loss pathways [21]. The compound exhibits typical fragmentation behavior associated with acetamido and carboxylic acid functionalities [21]. Multiple spectral trees have been generated encompassing both first-generation and second-generation mass spectra to establish comprehensive fragmentation profiles [21].

XLogP3

1.3

Other CAS

43134-76-5

Wikipedia

4-Acetylamino-2-aminobenzoic acid

Dates

Last modified: 08-15-2023

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